2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex molecular structure, which includes chloro, fluoro, and tetrazole groups, making it highly versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Preparation of 2-chloro-6-fluorobenzoyl chloride by chlorination and fluorination of benzoyl chloride.
Synthesis of 1-(4-fluorophenyl)-1H-tetrazole by cyclization of 4-fluoroaniline with sodium azide and ammonium chloride.
Coupling of 2-chloro-6-fluorobenzoyl chloride with 1-(4-fluorophenyl)-1H-tetrazole in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods: Industrial production follows similar synthetic routes but is optimized for large-scale synthesis. Key factors include:
Use of automated reactors for precise temperature and pressure control.
Optimized solvent systems for improved yields and purity.
Continuous flow systems to increase efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes various reactions, such as:
Substitution Reactions: The chloro and fluoro groups participate in nucleophilic and electrophilic substitution reactions.
**Cyclization
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N5O/c16-11-2-1-3-12(18)14(11)15(24)19-8-13-20-21-22-23(13)10-6-4-9(17)5-7-10/h1-7H,8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGGWPHCANXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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